2-Methyl-5-nitropyrimidin-4(1H)-one
Overview
Description
2-Methyl-5-nitropyrimidin-4(1H)-one is a chemical compound with the molecular formula C5H6N4O2 . It is used in various chemical reactions and has a molecular weight of 154.12674 .
Synthesis Analysis
The synthesis of 2-Methyl-5-nitropyrimidin-4(1H)-one involves several steps. The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonyl hydrazine dicyanide (2) is prepared in pyridine by diazotization of 2-amino-benzimidazole (1) coupled with malononitrile . Compound 2 reacts with various secondary amines in boiling ethanol to produce acrylonitriles .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-nitropyrimidin-4(1H)-one consists of 5 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
2-Methyl-5-nitropyrimidin-4(1H)-one is involved in various chemical reactions. For instance, it reacts with different secondary amines in boiling ethanol to yield acrylonitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-5-nitropyrimidin-4(1H)-one include a molecular weight of 154.12674 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
- Antimicrobial Activity : Researchers have explored the antimicrobial potential of 2-Methyl-5-nitropyrimidin-4(1H)-one and its derivatives. These compounds may inhibit bacterial growth and could serve as leads for novel antibiotics .
- Anticancer Agents : Investigations into the cytotoxic effects of this compound suggest its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
- Building Block for Heterocyclic Compounds : 2-Methyl-5-nitropyrimidin-4(1H)-one can be used as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of diverse chemical structures .
- Photoluminescent Materials : Researchers have investigated the luminescent properties of 2-Methyl-5-nitropyrimidin-4(1H)-one derivatives. These compounds could find applications in optoelectronic devices and sensors .
- Herbicides and Pesticides : The nitro group in this compound may contribute to herbicidal or pesticidal activity. Studies explore its potential as an environmentally friendly alternative to conventional agrochemicals .
- Enzyme Inhibition : Researchers have examined the inhibitory effects of 2-Methyl-5-nitropyrimidin-4(1H)-one derivatives on specific enzymes. These compounds could serve as valuable tools for understanding enzyme function .
- Metal-Catalyzed Reactions : The unique structure of 2-Methyl-5-nitropyrimidin-4(1H)-one makes it an interesting ligand for transition metal catalysts. Investigations focus on its role in C–N bond formation and other synthetic transformations .
Pharmaceuticals and Drug Development
Organic Synthesis
Materials Science
Agrochemicals
Chemical Biology
Catalysis
properties
IUPAC Name |
2-methyl-5-nitro-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-3-6-2-4(8(10)11)5(9)7-3/h2H,1H3,(H,6,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVXANZKTJYROP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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